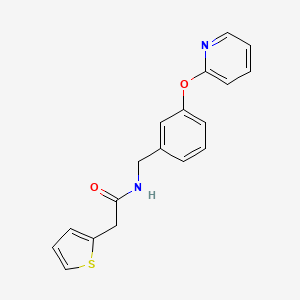

![molecular formula C11H12N2O4 B2918392 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one CAS No. 105807-70-3](/img/structure/B2918392.png)

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

The study by (Kim et al., 2009) explores the structure-activity relationships of nitroimidazoles, including compounds structurally related to 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one. These compounds demonstrate significant antitubercular activity, highlighting their potential as new antitubercular agents. The research underscores the importance of specific structural features for their bactericidal properties against Mycobacterium tuberculosis, suggesting that modifications to the benzo[1,4]oxazin-3-one core could yield potent antitubercular agents.

Photochromic Properties

A study by (Prostota et al., 2010) delves into the photochromic properties of substituted benzo[1,3]oxazines. These compounds exhibit rapid and reversible changes in color upon exposure to light, a characteristic that could be harnessed for various applications, including optical data storage and photo-switchable devices. This research suggests that derivatives of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one could be engineered to possess photochromic properties, expanding their utility in materials science.

Synthetic Methodologies and Intermediates

Several studies focus on novel synthetic methodologies and the role of benzo[1,4]oxazin-3-one derivatives as intermediates for synthesizing complex heterocyclic compounds. For instance, (Cantillo et al., 2017) describe a continuous flow synthesis of a key 1,4-benzoxazinone intermediate, showcasing advancements in the efficient and safe production of these compounds. This highlights the potential of 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one and its derivatives in facilitating the synthesis of pharmacologically active molecules and other complex organic compounds.

Herbicidal Activity

The synthesis and herbicidal activity of certain benzo[1,4]oxazin-6-yl derivatives are detailed by (Huang et al., 2005), indicating the potential of these compounds, including those structurally similar to 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one, as lead compounds for new herbicides. This research demonstrates the possibility of utilizing such derivatives in agricultural applications, offering a new avenue for the development of crop protection agents.

High-Performance Thermosets

(Agag and Takeichi, 2003) investigate novel benzoxazine monomers containing allyl groups and their polymerization into high-performance thermosets. These materials exhibit excellent thermal and mechanical properties, suggesting that 2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one derivatives could be valuable in the design and synthesis of advanced polymeric materials.

Eigenschaften

IUPAC Name |

7-nitro-2-propan-2-yl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(2)10-11(14)12-8-4-3-7(13(15)16)5-9(8)17-10/h3-6,10H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWNWQCPTMSACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

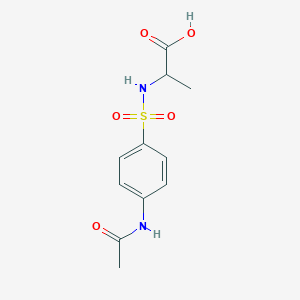

![1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2918322.png)

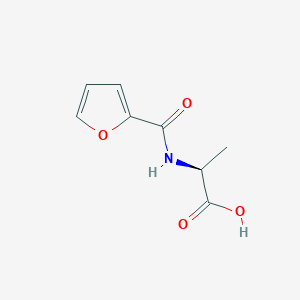

![ethyl 4-oxo-4-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2918324.png)

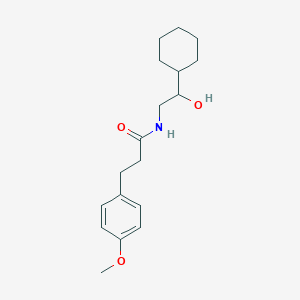

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide](/img/structure/B2918330.png)

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)